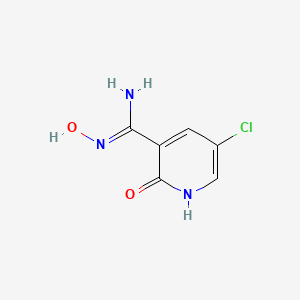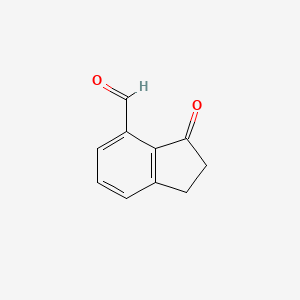
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.
Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.
Wissenschaftliche Forschungsanwendungen
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.
4-Nitrophenoxybutanoic acid: Another analog with a different chain length.
4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.
Uniqueness
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.
Eigenschaften
Molekularformel |
C27H43NO6 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
21-(4-nitrophenoxy)-21-oxohenicosanoic acid |
InChI |
InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30) |
InChI-Schlüssel |
IEBBKXRFHKJOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)




